molecular formula C24H21ClFNO6 B8144534 IMT1B

IMT1B

Cat. No.: B8144534
M. Wt: 473.9 g/mol
InChI Key: PFEKWBKJUBCXDT-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LDC203974 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of LDC203974 follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control. The final product is subjected to rigorous quality control to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

LDC203974 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .

Scientific Research Applications

LDC203974 has a wide range of scientific research applications, including:

Mechanism of Action

LDC203974 exerts its effects by acting as a noncompetitive allosteric inhibitor of mitochondrial RNA polymerase (POLRMT). This inhibition leads to a decrease in mtDNA transcription and a subsequent reduction in the biogenesis of the oxidative phosphorylation (OXPHOS) system. The compound binds to POLRMT, causing conformational changes that block substrate binding and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

LDC203974 is unique due to its high specificity and potency as an allosteric inhibitor of POLRMT. Its ability to effectively suppress mtDNA expression and exhibit anti-tumor properties makes it a valuable compound in both research and therapeutic contexts .

Properties

IUPAC Name

(3S)-1-[(2R)-2-[4-(2-chloro-4-fluorophenyl)-2-oxochromen-7-yl]oxypropanoyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClFNO6/c1-13(23(29)27-8-2-3-14(12-27)24(30)31)32-16-5-7-18-19(11-22(28)33-21(18)10-16)17-6-4-15(26)9-20(17)25/h4-7,9-11,13-14H,2-3,8,12H2,1H3,(H,30,31)/t13-,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEKWBKJUBCXDT-KGLIPLIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)C(=O)O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N1CCC[C@@H](C1)C(=O)O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClFNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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